molecular formula C12H17ClN2O2S B1444489 2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine CAS No. 1316225-94-1

2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Cat. No.: B1444489
CAS No.: 1316225-94-1
M. Wt: 288.79 g/mol
InChI Key: RGHMAQQSMKVNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a useful research compound. Its molecular formula is C12H17ClN2O2S and its molecular weight is 288.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-12(13)14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMAQQSMKVNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, with the CAS number 1316225-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Properties

  • Molecular Formula : C12_{12}H17_{17}ClN2_2O2_2S
  • Molecular Weight : 288.79 g/mol
  • IUPAC Name : 2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine

The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorinated moiety and a piperidine group linked via a methylsulfonyl functional group.

Biological Activity

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cHepG25.0Cell cycle arrest and apoptosis

These findings suggest that compounds with similar structures may exhibit significant anticancer activity through mechanisms involving apoptosis and cell cycle modulation .

Microtubule Destabilization

Another area of research has focused on the ability of related compounds to act as microtubule-destabilizing agents. For example, certain derivatives have been shown to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting that they could serve as potential chemotherapeutic agents targeting microtubule dynamics in cancer cells .

The biological activity of this compound and its analogs can be attributed to their interaction with various molecular targets:

  • Microtubule Dynamics : By disrupting microtubule assembly, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • Caspase Activation : Enhanced caspase activity has been observed in treated cancer cells, indicating a pathway for programmed cell death.
  • Cell Cycle Regulation : Some studies suggest that these compounds may interfere with specific phases of the cell cycle, leading to reduced cell proliferation.

Case Studies

Several case studies have documented the effects of similar compounds on various cancer cell lines:

  • Breast Cancer (MDA-MB-231) :
    • Treatment with compound 7d resulted in morphological changes consistent with apoptosis.
    • Caspase-3 activity was significantly increased at concentrations above 1 μM.
  • Liver Cancer (HepG2) :
    • Compound 10c demonstrated effective growth inhibition with an IC50_{50} value of approximately 5 μM.
    • Flow cytometry analysis indicated G0/G1 phase arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.